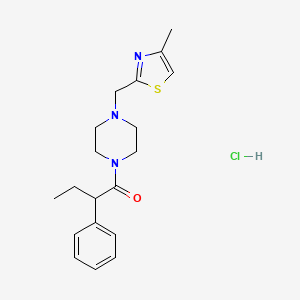

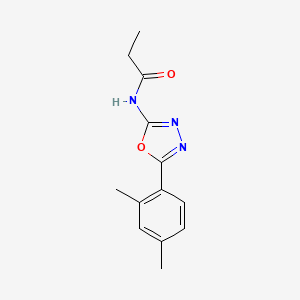

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

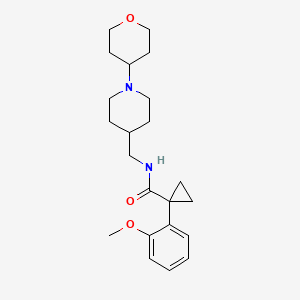

The compound "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and potential pharmacological activities. The papers provided discuss various piperazine derivatives and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various reagents to introduce different functional groups. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides is achieved by reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, novel piperazine derivatives can be synthesized through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using a sulfate/yttria catalyst in ethanol . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques. For example, the synthesized compounds in the provided papers were characterized by IR, 1H and 13C NMR, and mass spectral studies . These techniques allow for the determination of the functional groups present and the overall molecular structure. The molecular structure of the compound "this compound" would likely be elucidated using similar methods.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on the substituents attached to the piperazine ring. For example, the reaction of aminophosphinic acid with metal chlorides in concentrated hydrochloric acid yields isostructural compounds with piperazine as part of the structure . The reactivity of the compound "this compound" would depend on the functional groups present and could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The hydrochloride salts of piperazine derivatives are typically more soluble in water due to their ionic nature . The compound , being a hydrochloride salt, is expected to have good solubility in polar solvents. The stability and reactivity can be assessed through experimental studies and would be important for determining its potential applications.

科学的研究の応用

Synthesis and Evaluation for Antiparasitic Activity

Research has explored the synthesis of piperazine derivatives and their hydrochlorides for testing against parasitic diseases like schistosomiasis. These compounds, including various piperazine hydrochlorides, have been prepared with the aim of finding effective treatments against Schistosoma Japonica, a parasite responsible for schistosomiasis in experimental animals (Y. Tung, 1957).

Potential Anti-Malarial Agents

Derivatives of piperazine, especially those featuring arylmethyl groups, have been studied for their anti-malarial activity. The research highlights the synthesis of piperazine derivatives as potential anti-malarial agents, indicating the critical role of certain structural components in generating this activity (W. Cunico et al., 2009).

Antidepressant and Antianxiety Activities

Novel series of piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety effects. These studies utilized behavioral despair tests and plus maze methods on albino mice, revealing significant activities in reducing immobility times and showing antianxiety properties (J. Kumar et al., 2017).

Anti-Cancer Research

The synthesis and evaluation of piperazine-containing heterocyclic compounds have demonstrated potential anti-bone cancer activities. Molecular docking studies further suggest these compounds' possible mechanisms of action against specific cancer cell lines, underscoring the relevance of structural design in therapeutic efficacy (G. Lv et al., 2019).

Antiviral and Antimicrobial Activities

Piperazine derivatives have been synthesized with the inclusion of various functional groups to explore their biological interest, particularly against Tobacco mosaic virus (TMV) and microbial pathogens. These studies highlight the potential of piperazine-based compounds in developing new antiviral and antimicrobial agents, with some derivatives exhibiting promising activities (R. C. Krishna Reddy et al., 2013).

作用機序

Target of action

Compounds with similar structures, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for anti-inflammatory activity . They showed high IC50 values for COX-1 inhibition , suggesting that they might target the COX-1 enzyme.

Biochemical pathways

The inhibition of COX-1 would affect the prostaglandin synthesis pathway, reducing the production of prostaglandins that promote inflammation, pain, and fever .

Result of action

If your compound acts similarly to the related compounds, it might exhibit anti-inflammatory effects by reducing prostaglandin production .

特性

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS.ClH/c1-3-17(16-7-5-4-6-8-16)19(23)22-11-9-21(10-12-22)13-18-20-15(2)14-24-18;/h4-8,14,17H,3,9-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJPAWVFNJSVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)